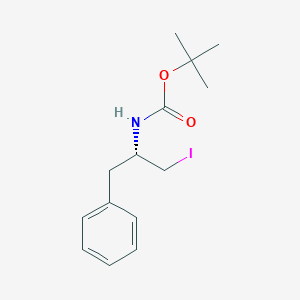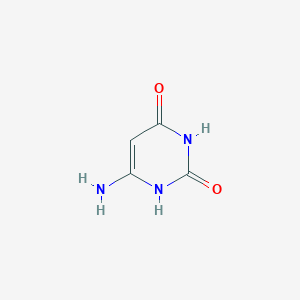
O-Methylpallidine
Descripción general
Descripción
O-Methylpallidine: is a natural product derived from the plant genus Guatteria, belonging to the Annonaceae family . It is a morphinan alkaloid with the chemical formula C20H23NO4 and a molecular weight of 341.4 g/mol . This compound is known for its yellow powder appearance and is soluble in organic solvents such as ethanol and dimethylformamide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-Methylpallidine can be synthesized through chemical reactions involving hydrocarbons and palladium salts . One common method involves the reaction of hydrocarbons with palladium salts under specific conditions to yield this compound . The synthesis process is complex and requires precise control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is carried out in controlled environments to maintain the stability and purity of the compound . The compound is then purified and packaged for various applications.
Análisis De Reacciones Químicas
Types of Reactions: O-Methylpallidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry: O-Methylpallidine is used as a reference standard in various chemical analyses and research studies . It serves as an important intermediate in the synthesis of more complex organic molecules .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: this compound has been investigated for its potential medicinal properties, including its antimicrobial activity against various pathogens. It is also studied for its potential use in the treatment of certain diseases .
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions, including the hydrogenation of olefins and the substitution of aromatic compounds . It is also used in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of O-Methylpallidine involves its interaction with specific molecular targets and pathways within cells. It is known to bind to certain receptors and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparación Con Compuestos Similares
- Sinoacutine (CAS 4090-18-0)
- Dihydrooxoepistephamiersine (CAS 51804-69-4)
- Dihydroepistephamiersine 6-acetate (CAS 57361-74-7)
- Stephavanine (CAS 33116-33-5)
- Oxoepistephamiersine (CAS 51804-68-3)
- Epistephamiersine (CAS 52389-15-8)
- Periglaucine A (CAS 1025023-04-4)
- Periglaucine B (CAS 1025023-05-5)
- Sinomenine (CAS 115-53-7)
- Sinomenine Hydrochloride (CAS 6080-33-7)
- Fenfangjine G (CAS 205533-81-9)
- 16-Oxoprometaphanine (CAS 58738-31-1)
- Prometaphanine (CAS 6858-85-1)
- Prostephanaberrine (CAS 105608-27-3)
Uniqueness: O-Methylpallidine is unique due to its specific chemical structure and its ability to act as a catalyst in various chemical reactions . Its distinct molecular configuration allows it to interact with specific biological targets, making it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
(1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-6-5-20-11-19(25-4)16(22)9-14(20)15(21)7-12-8-17(23-2)18(24-3)10-13(12)20/h8-11,15H,5-7H2,1-4H3/t15-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPGJIUVRZHFCM-YWZLYKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is O-Methylpallidine and where is it found in nature?
A1: this compound is a morphinandienone alkaloid. It has been isolated from several plant species, including Ocotea acutangula [], Guatteria multivenia [], Croton elegans [], Alseodaphne perakensis [], Cocculus laurifolius [], and Rhigiocarya racemifera [].
Q2: Has this compound been found to exist naturally in different enantiomeric forms?
A2: Yes. Both (+) and (-) enantiomers of this compound have been found in nature. For example, (+) -O-methylpallidine was identified in Croton elegans [], while the (-) enantiomer, also known as sebiferine, was identified in Alseodaphne perakensis [].
Q3: Are there any known derivatives of this compound?
A3: Yes, researchers have identified a methiodide salt of this compound. Additionally, sodium borohydride reduction of this compound yields two diastereomeric alcohols [].
Q4: Has this compound been the subject of any computational chemistry studies?
A4: While computational studies specifically focusing on this compound are limited within the provided research excerpts, the elucidation of its structure, particularly through NMR analyses, provides a foundation for future computational studies [, , ]. These could involve molecular modeling, docking simulations, and QSAR studies to explore its potential interactions with biological targets.
Q5: What analytical techniques have been used to isolate and characterize this compound?
A5: Various techniques have been employed for the isolation and characterization of this compound. These include:
- Chromatography: Centrifugal chromatography and thin-layer chromatography (TLC) have been utilized for the separation and purification of this compound from plant extracts [].
- Spectroscopy:
- NMR: 1H NMR, 13C NMR, HSQC, HMBC, COSY, and NOESY have been instrumental in determining the structure and stereochemistry of this compound [, , , ].
- UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, aiding in structural characterization [].
- IR Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the α,β-unsaturated carbonyl group in this compound [].
- Mass Spectrometry: Mass spectrometry has been used to determine the molecular weight and fragmentation pattern of this compound [].
- Polarimetry: Polarimetry measurements help determine the optical rotation of this compound, distinguishing between its enantiomers [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)


![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)




